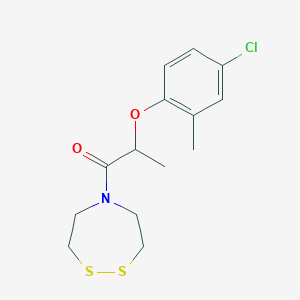
2-(4-Chloro-2-methylphenoxy)-1-(1,2,5-dithiazepan-5-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chloro-2-methylphenoxy)-1-(1,2,5-dithiazepan-5-yl)propan-1-one, also known as CDP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
2-(4-Chloro-2-methylphenoxy)-1-(1,2,5-dithiazepan-5-yl)propan-1-one's mechanism of action is not fully understood, but it is believed to involve the modulation of neurotransmitter systems in the brain. Specifically, 2-(4-Chloro-2-methylphenoxy)-1-(1,2,5-dithiazepan-5-yl)propan-1-one has been shown to increase the levels of acetylcholine and dopamine in the brain, which may contribute to its neuroprotective and cognitive-enhancing effects.
Biochemical and Physiological Effects:
2-(4-Chloro-2-methylphenoxy)-1-(1,2,5-dithiazepan-5-yl)propan-1-one has been shown to have various biochemical and physiological effects, including the inhibition of acetylcholinesterase activity, the modulation of neurotransmitter levels in the brain, and the enhancement of learning and memory. Additionally, 2-(4-Chloro-2-methylphenoxy)-1-(1,2,5-dithiazepan-5-yl)propan-1-one has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(4-Chloro-2-methylphenoxy)-1-(1,2,5-dithiazepan-5-yl)propan-1-one in lab experiments is its ability to enhance learning and memory in animal models, which may be useful for studying the neural mechanisms underlying these processes. However, a limitation of using 2-(4-Chloro-2-methylphenoxy)-1-(1,2,5-dithiazepan-5-yl)propan-1-one is its potential toxicity, as high doses of 2-(4-Chloro-2-methylphenoxy)-1-(1,2,5-dithiazepan-5-yl)propan-1-one have been shown to cause liver damage in animal models.
Direcciones Futuras
There are several potential future directions for research on 2-(4-Chloro-2-methylphenoxy)-1-(1,2,5-dithiazepan-5-yl)propan-1-one. One area of interest is the development of 2-(4-Chloro-2-methylphenoxy)-1-(1,2,5-dithiazepan-5-yl)propan-1-one-based therapies for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to elucidate the mechanism of action of 2-(4-Chloro-2-methylphenoxy)-1-(1,2,5-dithiazepan-5-yl)propan-1-one and to determine its potential toxicity and side effects. Finally, research on 2-(4-Chloro-2-methylphenoxy)-1-(1,2,5-dithiazepan-5-yl)propan-1-one's effects on other neurotransmitter systems in the brain, such as the glutamate and GABA systems, may provide further insights into its potential therapeutic applications.
Métodos De Síntesis
The synthesis of 2-(4-Chloro-2-methylphenoxy)-1-(1,2,5-dithiazepan-5-yl)propan-1-one involves the reaction of 4-chloro-2-methylphenol with 1,2,5-dithiazepane-5-carboxylic acid, followed by the addition of thionyl chloride and propionic anhydride. The resulting product is purified through recrystallization to yield 2-(4-Chloro-2-methylphenoxy)-1-(1,2,5-dithiazepan-5-yl)propan-1-one.
Aplicaciones Científicas De Investigación
2-(4-Chloro-2-methylphenoxy)-1-(1,2,5-dithiazepan-5-yl)propan-1-one has been studied for its potential applications in various scientific fields, including pharmacology, biochemistry, and neuroscience. In pharmacology, 2-(4-Chloro-2-methylphenoxy)-1-(1,2,5-dithiazepan-5-yl)propan-1-one has been shown to possess neuroprotective properties, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. In biochemistry, 2-(4-Chloro-2-methylphenoxy)-1-(1,2,5-dithiazepan-5-yl)propan-1-one has been studied for its ability to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. In neuroscience, 2-(4-Chloro-2-methylphenoxy)-1-(1,2,5-dithiazepan-5-yl)propan-1-one has been shown to enhance learning and memory in animal models.
Propiedades
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-1-(1,2,5-dithiazepan-5-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO2S2/c1-10-9-12(15)3-4-13(10)18-11(2)14(17)16-5-7-19-20-8-6-16/h3-4,9,11H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQLOISKETFWGMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)N2CCSSCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-2-methylphenoxy)-1-(1,2,5-dithiazepan-5-yl)propan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-fluorobenzoyl)amino]benzoic Acid](/img/structure/B2880200.png)

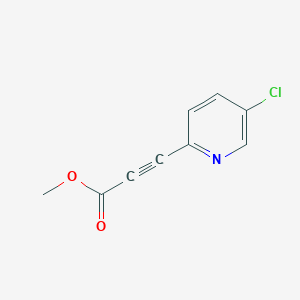
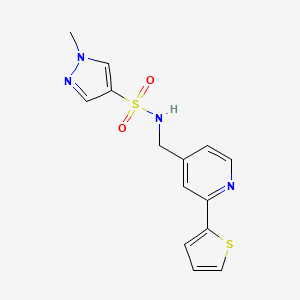
![N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2880208.png)
![2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2880209.png)
![(2-Methylsulfanylphenyl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2880210.png)
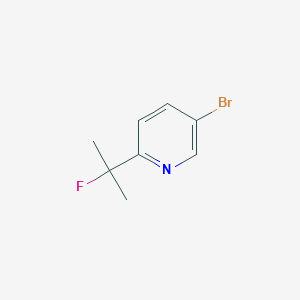
![3-chloro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzenesulfonamide](/img/structure/B2880214.png)
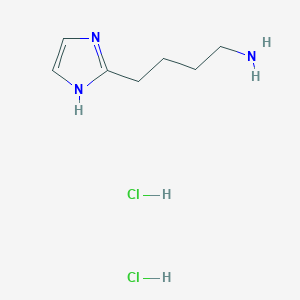
![2-{4-[1-[2-(benzylamino)-2-oxoethyl]-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-pentylacetamide](/img/no-structure.png)
![2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2880220.png)
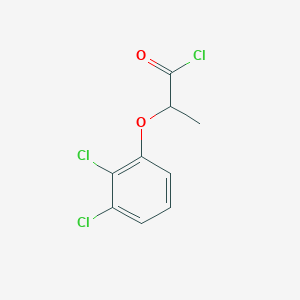
![8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B2880222.png)